molecular formula C12H10AgO4P B13754967 Silver diphenyl phosphate CAS No. 22350-95-4

Silver diphenyl phosphate

Cat. No.: B13754967
CAS No.: 22350-95-4
M. Wt: 357.05 g/mol
InChI Key: LWGRABKSXOHZKA-UHFFFAOYSA-M
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Description

Silver diphenyl phosphate is a research compound offered for investigative purposes in materials science and coordination chemistry. The scientific literature documents the use of diphenyl phosphate and related organophosphorus compounds as ligands to create silver(I) complexes and clusters with diverse structures and potential functional properties . Researchers are exploring such silver(I) phosphine complexes for their notable biological activities. Studies on analogous complexes have demonstrated promising anticancer properties, including cytotoxicity against human cancer cell lines such as oesophageal (SNO) and induction of apoptotic cell death . The inherent antimicrobial activity of silver ions (Ag⁺), which can disrupt bacterial cell processes and interact with microbial DNA, further underpins the research interest in these compounds as potential alternatives to conventional antibiotics . The specific physicochemical and biological properties of this particular this compound compound must be empirically determined by the researcher. Investigators may utilize this material for developing novel coordination polymers, as a precursor for catalytic systems, or for in vitro assessment of its bioactivity profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22350-95-4

Molecular Formula

C12H10AgO4P

Molecular Weight

357.05 g/mol

IUPAC Name

silver;diphenyl phosphate

InChI

InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1

InChI Key

LWGRABKSXOHZKA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Silver Diphenyl Phosphate Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the formation of silver diphenyl phosphate (B84403) from its constituent parts, primarily involving a silver(I) source and a diphenyl phosphate precursor.

The most common direct synthesis methods involve metathesis or acid-base reactions. One established route involves the reaction of diphenyl phosphoric acid with a silver base, such as silver oxide, typically in an aqueous medium. The acid is heated with an excess of freshly prepared silver oxide suspended in hot water, leading to the formation of the silver salt. cdnsciencepub.com

Alternatively, a precipitation method can be employed. This involves preparing an aqueous solution of a soluble diphenyl phosphate salt, such as ammonium (B1175870) diphenyl phosphate, and treating it with a solution of a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃). uni.edu The significantly lower solubility of silver diphenyl phosphate causes it to precipitate from the solution, allowing for its isolation by filtration. uni.edu

Table 1: Direct Synthesis Methods for this compound

Precursor 1Precursor 2SolventMethod
Diphenyl phosphoric acidSilver(I) oxideWaterAcid-base reaction, typically with heating. cdnsciencepub.com
Ammonium diphenyl phosphateSilver nitrateWaterPrecipitation/Salt metathesis reaction. uni.edu

Non-Aqueous Media Synthesis Protocols

While aqueous routes are common, syntheses in non-aqueous media are also utilized, particularly when the reactants are sensitive to water or when specific solubility characteristics are required. cardiff.ac.uk Solvents such as toluene (B28343) can be used for reactions involving silver phosphates. scispace.comresearchgate.net The use of non-aqueous solvents like dimethylformamide (DMF) is also prevalent in reactions where silver salts are used to mediate the formation of phosphate esters, suggesting the compatibility of silver phosphate intermediates in such systems. nih.govnih.gov These protocols are critical for preventing hydrolysis of sensitive substrates and for controlling reaction pathways that might be adversely affected by water. rsc.org

Derivative Synthesis Utilizing this compound as a Reagent

This compound is a valuable reagent for introducing the diphenyl phosphate moiety onto other molecules, particularly in the synthesis of biologically relevant phosphate esters like those of carbohydrates.

This compound serves as an effective phosphorylating agent for various substrates, most notably for activated carbohydrate derivatives. A classic example is its reaction with glycosyl halides. For instance, the reaction of acetobromoglucose with this compound yields a tetra-O-acetyl-glucosyl diphenyl phosphate. cdnsciencepub.com This method has been extended to other similar substrates, such as the reaction with acetylated glycopyranosyl bromide to prepare 5-thio-d-glucopyranosyl phosphate, which subsequently undergoes further transformations. researchgate.net In these reactions, the substrate is typically dissolved in an appropriate solvent, and the this compound is added to initiate the phosphorylation.

Table 2: Examples of Phosphorylation Reactions Using this compound

SubstrateReagentProduct Type
AcetobromoglucoseThis compoundGlycosyl diphenyl phosphate derivative. cdnsciencepub.com
Acetylated glycopyranosyl bromideThis compoundThio-glucopyranosyl phosphate precursor. researchgate.net

Displacement Reactions Involving Silver(I)

The utility of this compound in phosphorylation is intrinsically linked to the displacement of a leaving group from the substrate, which is facilitated by the silver(I) ion. savemyexams.comkhanacademy.org In the reaction with substrates like acetobromoglucose or other organohalides, the diphenyl phosphate anion acts as a nucleophile, displacing the halide (e.g., bromide). cdnsciencepub.comresearchgate.net Simultaneously, the silver(I) cation coordinates with the displaced halide ion, forming a highly insoluble silver halide (e.g., silver bromide, AgBr). nih.govnelson.com The precipitation of this silver salt from the reaction mixture is a strong thermodynamic driving force, shifting the reaction equilibrium towards the formation of the desired phosphorylated product. youtube.comlibretexts.org This cooperative action—nucleophilic attack by the phosphate and sequestration of the leaving group by silver(I)—makes this compound a highly effective reagent for these types of transformations.

Green Chemistry Approaches and Sustainable Synthesis Considerations for Related Silver Phosphates

The development of synthetic methodologies for silver phosphates and their derivatives is increasingly guided by the principles of green chemistry, which prioritize environmentally benign processes. These approaches focus on reducing energy consumption, utilizing safer solvents and reagents, minimizing waste, and employing renewable resources. Key sustainable strategies include synthesis at ambient temperatures, the use of aqueous or bio-based solvent systems, solvent-free reactions, and the application of biomolecules or sustainable support materials to direct the synthesis and enhance product stability.

Room-Temperature and Mild Condition Synthesis

A significant advancement in the sustainable synthesis of silver phosphates is the move away from energy-intensive high-temperature methods towards processes that operate at room temperature. rsc.orgsci-hub.se This not only reduces energy costs and the associated environmental footprint but also simplifies the synthetic procedure.

One common approach is the aqueous precipitation method, where soluble silver salts and phosphate precursors are mixed at room temperature to yield silver phosphate. nih.gov For instance, silver phosphate (Ag₃PO₄) nanoparticles have been successfully prepared with the assistance of trisodium (B8492382) citrate (B86180) at room temperature; this additive helps control particle size by managing the deposition speed of silver ions. rsc.org Similarly, nanostructured silver phosphate has been synthesized via a simple precipitation reaction at ambient temperature using silver nitrate and a phosphorus precursor derived from natural phosphate rock. nih.gov

Solid-phase grinding is another energy-efficient, room-temperature technique. alfa-chemistry.com This solvent-free method involves the mechanical grinding of solid precursors, such as silver nitrate (AgNO₃) and sodium hydrogen phosphate (Na₂HPO₄) or sodium phosphate (Na₃PO₄), to induce a reaction through ion exchange. alfa-chemistry.com While this method is simple and avoids solvent waste, controlling the morphology of the resulting particles can be challenging. alfa-chemistry.com Researchers have also demonstrated the synthesis of a silver phosphate-supported catalyst (Ag₃PO₄@MOF-5) by grinding the components in a mortar and pestle at room temperature for a short duration. sci-hub.se

Table 1: Examples of Mild Condition Synthesis for Silver Phosphates

Product Precursors Method Conditions Key Findings Reference(s)
Ag₃PO₄ Nanoparticles AgNO₃, Trisodium Citrate Precipitation Room Temperature Trisodium citrate controls particle size. rsc.org
Nanostructured Ag₃PO₄ AgNO₃, Natural Phosphate Rock Precipitation Room Temperature Utilizes a natural and alternative phosphate source. nih.gov
Irregular Ag₃PO₄ Particles AgNO₃, Na₂HPO₄ or Na₃PO₄ Solid-Phase Grinding Room Temperature Solvent-free method, but morphology is difficult to control. alfa-chemistry.com
Ag₃PO₄@MOF-5 Catalyst Aromatic Aldehyde, 1,3-Indanedione, β-aminoketone Grinding Room Temperature High product yield (96%) in a short reaction time (7 min). sci-hub.se
Y-shaped Ag₃PO₄ AgNO₃, Sodium Acetate, Potassium Dihydrogen Phosphate Precipitation 26°C Mild conditions produce a unique Y-shaped morphology. google.com

Green Solvents and Benign Reagents

The choice of solvent is a critical factor in green synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a strong emphasis on using environmentally friendly solvents like water, ethanol, or mixtures thereof. bilkent.edu.trfrontiersin.orgacs.org The hydrothermal method, which uses water as the reaction medium under controlled temperature and pressure, is an effective way to produce high-purity, well-defined crystalline materials. alfa-chemistry.com Modifications of this method, known as solvothermal synthesis, employ safer organic solvents or water-solvent mixtures to control the morphology of the resulting silver phosphate microcrystals. acs.org For example, combinations of water with isopropyl alcohol or acetone (B3395972) have been used to synthesize pure-phase silver phosphate. acs.org

The use of benign and renewable raw materials is another cornerstone of sustainable synthesis. A notable example is the use of phosphate rock as a natural and low-cost source for the phosphate precursor in the synthesis of nanostructured Ag₃PO₄. nih.gov This approach not only reduces reliance on purified chemical reagents but also adds value to a natural mineral resource. nih.gov

Biomolecule-Assisted and Bio-Inspired Synthesis

Nature provides a rich source of inspiration and materials for green synthesis. Biomolecule-assisted synthesis utilizes naturally occurring molecules such as proteins, flavonoids, and polysaccharides as reducing, capping, or templating agents. researchgate.netnih.govrsc.org These biological molecules can direct the formation of nanoparticles with specific sizes and shapes under mild, aqueous conditions. nih.govnih.gov

Plant extracts, which contain a complex mixture of phytochemicals, are widely used for the eco-friendly production of silver-based nanoparticles. nih.govrsc.orgmdpi.com For instance, quercetin, a flavonoid found in many plants, has been employed to mediate the synthesis of silver nanoparticles, where it acts as both a reducing and capping agent. mdpi.com Similarly, glutathione (B108866) has been used to assist in the synthesis of water-soluble silver nanoparticles. nih.gov This bio-inspired approach avoids the need for harsh chemicals and can impart enhanced biocompatibility and stability to the final product. researchgate.net

Table 2: Biomolecules in Sustainable Synthesis of Silver Nanocompounds

Nanoparticle Biomolecule/Extract Source Role of Biomolecule Key Outcome Reference(s)
Silver Nanoparticles (AgNPs) Quercetin Reducing and Capping Agent Synthesis of monodispersed, spherical nanoparticles (<100 nm). mdpi.com
Water-Soluble AgNPs Glutathione (GSH) Assisting Agent Produces size-tunable, water-soluble, and surface-modifiable nanoparticles. nih.gov
AgNPs Matricaria chamomilla L. Extract Bio-reducing and Capping/Stabilizing Agent Photo-induced synthesis of spherical AgNPs with an average size of 26 nm. mdpi.com
Silver Nanocomposites β-Cyclodextrin Reducing Agent and Stabilizer Prevents agglomeration and can encapsulate other molecules. mdpi.com

Use of Sustainable Support Materials

To improve the stability, reusability, and efficiency of silver phosphate materials, researchers have explored the use of sustainable and eco-friendly support structures. Immobilizing silver phosphate on a stable support can prevent particle aggregation and simplify recovery of the material after use, which is a key aspect of sustainable design. rsc.org

One innovative approach involves using cellulose (B213188) extracted from agro-waste as a support for silver phosphate nanostructures. rsc.org This method transforms waste material into a valuable component of a functional material, embodying the principles of a circular economy. rsc.org The resulting cellulose-supported silver phosphate showed enhanced stability and high efficiency. rsc.org Another strategy employs Metal-Organic Frameworks (MOFs) as a crystalline support. A catalyst of Ag₃PO₄ supported on MOF-5 was synthesized under solvent-free conditions and demonstrated excellent recyclability, maintaining high activity over several cycles. sci-hub.se

Advanced Structural Elucidation and Solid State Characterization of Silver Diphenyl Phosphate Compounds

Crystallographic Analysis

Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and non-covalent interactions that define the solid-state structure of a chemical compound.

Single Crystal X-ray Diffraction Studies of Silver Diphenyl Phosphate (B84403) and its Coordination Complexes

While a single-crystal X-ray diffraction structure for pure silver diphenyl phosphate is not prominently available in surveyed literature, extensive information can be derived from the analysis of coordination complexes and salts where the diphenyl phosphate (DPP) anion is present. For instance, studies on copper(II) complexes colab.ws and salts like dicyclohexylammonium (B1228976) O,O'-diphenyl phosphate mdpi.commanipal.edu and H₂L(Ph₂PO₄)₂ (where L is a tetrazine-based molecule) mdpi.com provide a clear picture of the DPP anion's structural parameters.

In these structures, the phosphorus atom of the DPP anion consistently exhibits a distorted tetrahedral geometry. mdpi.com The anion coordinates with metal centers or forms strong ionic and hydrogen bonds with counterions through its oxygen atoms. In a crystal structure of a diprotonated tetrazine salt, H₂L(Ph₂PO₄)₂, the diphenyl phosphate anions bridge the organic cations through a combination of salt-bridge (N–H∙∙∙O) and anion–π interactions. mdpi.com This demonstrates the anion's capacity to act as a versatile building block in constructing complex supramolecular architectures.

Below is a table of typical bond lengths and angles for the diphenyl phosphate anion, compiled from related structures. researchgate.net

AttributeBondTypical Value
Bond Length P-O(ester)~1.58 Å
P=O / P-O (anionic)~1.48 Å
C-O~1.40 Å
Bond Angle O-P-O96.3° - 119.9°
P-O-C~122°

This interactive table summarizes typical geometric parameters of the diphenyl phosphate anion derived from crystallographic studies of its salts and complexes.

Analysis of Molecular Conformation and Intermolecular Interactions

The solid-state structure is further stabilized by a network of intermolecular interactions. While strong, charge-assisted hydrogen bonds like N–H···O are prominent in its ammonium (B1175870) salts, the anion itself participates in weaker interactions. mdpi.commanipal.edu These include C–H···O hydrogen bonds and, notably, C–H···π and anion-π interactions involving the phenyl rings. mdpi.comresearchgate.net In the structure of H₂L(Ph₂PO₄)₂, a significant anion–π interaction is observed between a non-esteric oxygen atom of the phosphate group and the π-system of the tetrazine ring. mdpi.com The prevalence of C···H/H···C contacts in fingerprint plots of related structures confirms the major role of C—H⋯π interactions in the supramolecular assembly. researchgate.net

Polymorphism and Solid-State Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govnih.gov This phenomenon is critical as different polymorphs of the same compound can exhibit distinct physical and chemical properties. Polymorphism can be broadly categorized into two types: packing polymorphism, where molecules with similar conformations pack differently, and conformational polymorphism, where the molecules themselves adopt different conformations in the crystal lattice.

Given the demonstrated conformational flexibility of the diphenyl phosphate anion, this compound is a strong candidate for exhibiting conformational polymorphism. researchgate.net The ability of the two phenyl groups to rotate can lead to different molecular shapes (conformers) that can then crystallize as distinct polymorphs. Furthermore, the various possible arrangements of the silver cations and diphenyl phosphate anions in the solid state could give rise to packing polymorphism. The specific polymorph obtained during crystallization would depend on factors such as solvent, temperature, and pressure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule and probing its structural environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the characteristic vibrations of molecular functional groups. researchgate.nettandfonline.com For this compound, the FTIR spectrum is expected to be dominated by vibrations of the phosphate core and the phenyl rings. Analysis of related organophosphate compounds provides a reliable basis for assigning these vibrational bands. nih.govmdpi.com

In the IR spectrum of dicyclohexylammonium O,O'-diphenyl phosphate, an intense doublet band observed around 1224-1239 cm⁻¹ is assigned to the phosphorus–oxygen stretches of the [P=O(O)]⁻ moiety. mdpi.com Studies on other diphenyl phosphate derivatives show characteristic absorption bands for the P=O stretching vibration near 1298 cm⁻¹, with vibrations of the P-O-C (aryl) linkage appearing in the 950-1200 cm⁻¹ region. nih.govmdpi.com The coordination of the phosphate oxygen atoms to a silver ion would be expected to cause a noticeable shift in the position and intensity of the P=O and P-O bands, making FTIR an excellent tool for analyzing the coordination site.

The table below details the expected FTIR absorption bands for the diphenyl phosphate moiety.

Wavenumber (cm⁻¹)AssignmentReference
~3070Aromatic C-H stretch nih.gov
~1590, ~1490Aromatic C-C skeletal stretch mdpi.comnih.gov
~1298P=O stretch nih.gov
1224 - 1239Asymmetric P-O stretch of PO₂⁻ group mdpi.com
958 - 1188P-O-C (aryl) stretch nih.govmdpi.com
~754, ~687C-H out-of-plane bending mdpi.com

This interactive table presents the principal FTIR vibrational bands for functional groups within the diphenyl phosphate structure, based on data from related compounds.

Raman Spectroscopy for Vibrational Mode Assignment and Structural Insights

Raman spectroscopy provides information complementary to FTIR, as it is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. A Raman spectrum of diphenyl phosphoric acid shows characteristic peaks that can be used to understand the vibrational modes in its silver salt. chemicalbook.com

The spectrum would be expected to show intense signals for the symmetric stretching of the aromatic rings, typically observed near 1000 cm⁻¹. Other key features include vibrations of the phosphodiester (C-O-P-O-C) network and the anionic phosphodioxy (PO₂⁻) group. nih.gov Time-resolved resonance Raman spectroscopy has been effectively used to study the dynamics of related compounds like p-hydroxyphenacyl diphenyl phosphate, highlighting the technique's power in probing specific structural features. nih.gov DFT calculations on similar molecules, such as diphenyl chlorophosphate, have shown that a complete assignment of fundamental modes requires careful consideration of all stable rotamers, underscoring the complexity of the vibrational spectra for such flexible molecules. researchgate.net Any changes in the crystalline environment, such as those caused by polymorphism or direct coordination to the silver ion, would be reflected in the positions and widths of the Raman bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of phosphate compounds, offering detailed information in both solution and solid states.

Solution-State NMR for Ligand Conformation and Speciation

In solution, NMR spectroscopy, including ¹H, ¹³C, and ³¹P experiments, is instrumental in defining the coordination and conformation of the diphenyl phosphate ligand when complexed with a metal center. nih.gov While the spectra of the diphenyl phosphate anion itself provide baseline data, its interaction with silver ions can lead to observable changes in chemical shifts, indicating the nature of the metal-ligand bonding.

For analogous metal-diphenyl phosphate complexes, solution-state NMR experiments indicate that the coordination mode of the diphenyl phosphate anion can be difficult to determine from chemical shifts alone. nih.gov However, these spectra confirm that the core structure of the ligand remains intact in solution. nih.gov Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) NMR can be particularly insightful. nih.gov DOSY experiments measure the diffusion coefficients of molecules in solution, which correlate with their size and shape. This allows for the determination of the aggregation state of this compound complexes, clarifying whether they exist as monomers, dimers, or larger oligomers in a given solvent. nih.govacs.org

Table 1: Representative Solution-State NMR Observables for Metal-Diphenyl Phosphate Complexes

Nucleus Parameter Information Gained
³¹P Chemical Shift (δ) Provides information on the electronic environment of the phosphorus atom, sensitive to coordination with the silver ion.
¹H, ¹³C Chemical Shifts (δ) Confirm the integrity of the phenyl groups on the phosphate ligand and can indicate conformational changes upon binding.

| DOSY | Diffusion Coefficient (D) | Elucidates the size of the complex in solution, revealing its aggregation state (monomer, dimer, etc.). nih.gov |

Solid-State NMR for Structural Heterogeneity

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive tool for probing the structure of materials that are amorphous, heterogeneous, or difficult to analyze by single-crystal diffraction. rug.nl For this compound, ssNMR can provide detailed insights into the local atomic environments and identify structural variations within a sample. nih.gov

By analyzing the ³¹P and ¹⁰⁹Ag nuclei, ssNMR can directly probe the Ag-O-P linkage. The large chemical shift range of ³¹P makes it a sensitive probe for characterizing the structure of phosphate compounds. mdpi.com Key parameters derived from ssNMR spectra, such as chemical shift tensors and spin-spin coupling constants (J-coupling), provide valuable structural information. For instance, the magnitude of the ¹J(¹⁰⁹Ag, ³¹P) coupling constant can definitively confirm a direct bond between the silver and phosphorus atoms. nih.gov

Furthermore, ssNMR is highly effective at detecting structural heterogeneity. nih.gov The presence of multiple, distinct signals in a spectrum can indicate the existence of different polymorphs (different crystal packings) or non-equivalent molecules within the crystal's unit cell. ethz.ch Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of less abundant nuclei like ¹³C and can be used to study the organic ligand portion of the compound in the solid state. rug.nl

Table 2: Solid-State NMR Parameters for Structural Analysis

Parameter Nucleus Structural Information Reference
Chemical Shift (CS) Tensors ³¹P, ¹⁰⁹Ag Describes the local electronic environment and geometry around the nucleus. nih.gov
J-coupling Constant ¹⁰⁹Ag, ³¹P The magnitude of the coupling confirms direct bonding between silver and phosphorus. nih.gov

| Dipolar Coupling Constant | ¹H, ³¹P, etc. | Proportional to the inverse cube of the internuclear distance, providing precise distance measurements. | ethz.ch |

Elemental Analysis and Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula, providing a crucial verification of the compound's stoichiometry and purity. acs.org For a newly synthesized batch of this compound, elemental analysis would be performed to confirm that the empirical formula aligns with the expected structure, AgC₁₂H₁₀O₄P. The close agreement between the found and calculated percentages validates the successful synthesis and isolation of the target compound. acs.org

Table 3: Hypothetical Elemental Analysis Data for this compound (AgC₁₂H₁₀O₄P)

Element Calculated (%) Found (%)
Carbon (C) 40.36 40.41
Hydrogen (H) 2.82 2.80
Oxygen (O) 17.92 17.88
Phosphorus (P) 8.67 8.65

| Silver (Ag) | 30.22 | 30.26 |

Electron Microscopy and Diffraction Techniques for Morphological and Crystalline Characterization

Electron microscopy and associated diffraction techniques are indispensable for characterizing the morphology, size, and crystalline nature of materials at the micro- and nanoscale. innovareacademics.inresearchgate.netresearchgate.netnih.govnanomedicine-rj.com

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle size of this compound powders. researchgate.netresearchgate.netnih.gov In studies of analogous pure silver phosphate, SEM images reveal particle shape, such as spherical morphologies, and can provide an estimate of the average particle size and size distribution. researchgate.net The technique is also effective at showing the degree of particle agglomeration within a sample. nih.gov

Field Emission Scanning Electron Microscopy (FE-SEM) offers higher resolution imaging compared to conventional SEM, allowing for more detailed morphological analysis of nanostructures. researchgate.net For silver-containing nanoparticles, FE-SEM images can reveal diameters in the nanometer range (e.g., 15-21 nm) and confirm particle shapes. archivesofmedicalscience.com Often coupled with SEM is Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique that confirms the elemental composition of the sample. acs.orgwjpls.org For this compound, an EDS spectrum would be expected to show strong signals for Silver (Ag), Phosphorus (P), Oxygen (O), and Carbon (C), confirming the purity of the material. nih.gov

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) provides even higher magnification images than SEM, allowing for the detailed characterization of individual this compound nanoparticles. innovareacademics.inresearchgate.netnih.gov TEM analysis can precisely determine particle size and shape (e.g., spherical) and assess size distribution. nanomedicine-rj.comresearchgate.net

High-Resolution TEM (HRTEM) is capable of imaging the atomic lattice of a crystalline material. thermofisher.comnih.gov For crystalline silver phosphate materials, HRTEM images can visualize the lattice fringes, which are direct representations of the atomic planes within the crystal. researchgate.net The spacing between these fringes can be measured and correlated with known crystal structures. fraunhofer.de Selected Area Electron Diffraction (SAED) is a powerful technique often used in conjunction with TEM. The SAED pattern consists of spots or rings that are characteristic of the material's crystal structure. For a polycrystalline material like silver phosphate, the SAED pattern would show a series of rings, with each ring corresponding to a specific set of crystal planes (e.g., (111), (200), (220)), confirming the material's crystalline nature. researchgate.netresearchgate.net

Table 4: Summary of Electron Microscopy Findings for Silver Phosphate Materials

Technique Information Obtained Typical Findings Reference
SEM/FE-SEM Particle morphology, size, aggregation, elemental composition (with EDS). Spherical particles, varying sizes (e.g., ~50 nm), potential for agglomeration. researchgate.netnih.govarchivesofmedicalscience.com
TEM High-resolution particle size and shape. Spherical particles with size range of ~25-35 nm. nanomedicine-rj.comresearchgate.net
HRTEM Visualization of crystal lattice fringes. Direct imaging of atomic planes (e.g., (211) plane). researchgate.net

| SAED | Crystal structure and orientation. | Diffraction patterns confirming polycrystalline nature with specific planes identified. | researchgate.netresearchgate.net |

Coordination Chemistry and Ligand Properties of Diphenyl Phosphate with Silver I

Nature of Silver-Oxygen-Phosphorus Bonding

The interaction between a soft metal ion like silver(I) and the hard oxygen donors of a phosphate (B84403) group is a key feature of these complexes. The Ag-O bond is primarily electrostatic in nature. In complexes involving phosphate ligands, the silver(I) center coordinates to one or more of the oxygen atoms of the phosphate group. The phosphorus atom in diphenyl phosphate maintains a tetrahedral geometry, with the P-O bond lengths and O-P-O angles being characteristic of phosphate esters.

In related zinc diphenyl phosphate complexes, which can serve as a model, the phosphorus centers exhibit typical tetrahedral geometry. nih.gov For instance, in polymeric zinc diphenyl phosphate, [Zn{O₂P(OPh)₂}₂]n, the coordination sphere around the metal is completed by oxygen atoms from the phosphate ligands, which bridge the metal centers. nih.gov The P–O bond lengths connecting to the zinc atoms are distinct from those bonded to the phenyl groups, reflecting their different chemical environments. This principle of Ag-O bonding is fundamental to understanding the structure of silver diphenyl phosphate complexes.

Coordination Modes of the Diphenyl Phosphate Ligand

The diphenyl phosphate anion can act as a monodentate ligand, where only one of its two exocyclic oxygen atoms binds to a single silver(I) center. This mode is often observed when sterically demanding ancillary ligands are also coordinated to the metal, leaving only one coordination site available.

More commonly, it functions as a multidentate ligand. In a bidentate chelating mode, both oxygen atoms of a single phosphate group coordinate to the same silver ion, forming a four-membered {AgOPO} ring. This mode, however, is less common due to the strain of the small ring. A more prevalent multidentate behavior is seen in bridging architectures. Studies on dinuclear nickel(II) complexes with diphenyl phosphate as a model for DNA backbone binding show that phosphate diesters can bind in a terminal coordination mode by substituting other ligands. researchgate.net This monodentate-like terminal binding is a plausible coordination mode for silver complexes as well.

The most common and structurally significant role of the diphenyl phosphate ligand in silver(I) chemistry is as a bridging ligand. It can connect two or more silver centers to form polynuclear complexes or coordination polymers.

Common bridging modes include:

μ₂-Bridging: The diphenyl phosphate ligand links two silver centers. This can occur in several ways, for example, through a simple O,O'-bridge where each oxygen atom binds to a different silver ion, leading to the formation of eight-membered {Ag₂(OPO)₂} rings. Such ring motifs are observed in related metal-phosphate systems, like the boat-like conformation seen in zinc diphenyl phosphate polymers. nih.gov

Formation of Dimers and Polymers: The bridging nature of the ligand facilitates the self-assembly of complex structures. For example, dinuclear silver(I) complexes with bridging bisphosphine ligands are known to form eight-membered cyclic cores. mdpi.com By analogy, diphenyl phosphate can bridge silver ions to create dimeric structures, which can further extend into one-, two-, or three-dimensional coordination polymers. The specific architecture is highly dependent on the stoichiometry and the presence of other supporting ligands.

Influence of Ancillary Ligands on Coordination Geometry

The coordination environment around the silver(I) ion in diphenyl phosphate complexes is profoundly influenced by the presence of ancillary, or co-ligands. rsc.org These ligands, which can be neutral or anionic, compete for coordination sites on the silver center and can direct the final geometry of the complex. The nature, sterics, and electronic properties of these ancillary ligands dictate the coordination number of the silver ion and the coordination mode of the diphenyl phosphate ligand.

Phosphine (B1218219) Ligands: When phosphine ligands like triphenylphosphine (B44618) (PPh₃) are introduced, they can form mixed-ligand complexes. rsc.orgresearchgate.net Depending on the stoichiometry, silver(I) can adopt various geometries, such as linear, trigonal planar, or tetrahedral. rsc.orgresearchgate.net For example, in a complex with one diphenyl phosphate and two PPh₃ ligands, a trigonal planar geometry around the silver ion is likely, with the phosphate acting as a monodentate ligand. If the phosphine is a bidentate ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), it can lead to tetrahedral silver(I) centers. rsc.org

Nitrogen-Donor Ligands: Ancillary ligands such as 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen) can also form stable complexes with silver(I). rsc.orgnih.gov The chelation of these ligands typically results in a tetrahedral coordination geometry for the silver ion. researchgate.net The presence of these bulky chelating ligands can favor monodentate coordination of the diphenyl phosphate anion or encourage it to act as a counter-ion rather than a directly coordinated ligand.

Anionic Ligands: The counter-anion in the starting silver salt (e.g., nitrate (B79036), perchlorate (B79767), triflate) can also play the role of an ancillary ligand. unirioja.es Weakly coordinating anions like perchlorate (ClO₄⁻) are often displaced by diphenyl phosphate, whereas more coordinating anions might remain in the inner coordination sphere, influencing the final structure.

The interplay between the diphenyl phosphate and various ancillary ligands allows for the construction of a wide array of coordination compounds with tailored geometries and properties. researchgate.net

Ancillary Ligand TypeExample LigandCommon Resulting Ag(I) GeometryLikely Diphenyl Phosphate Role
Monodentate PhosphineTriphenylphosphine (PPh₃)Trigonal Planar, TetrahedralMonodentate, Bridging
Bidentate PhosphinedppfTetrahedralMonodentate, Counter-ion
Bidentate Nitrogen1,10-phenanthroline (phen)TetrahedralMonodentate, Counter-ion
Weakly Coordinating AnionPerchlorate (ClO₄⁻)VariableBridging, Chelating

Fluxionality and Lability in Solution

Silver(I) complexes are well-known for their lability and tendency to undergo fluxional processes in solution. ethernet.edu.et This dynamic behavior involves the rapid exchange of ligands and changes in coordination geometry. This compound complexes, particularly those with ancillary ligands, are expected to exhibit such behavior.

Ligand Exchange: In solution, ancillary ligands can rapidly associate and dissociate from the silver center. Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these dynamics. researchgate.net For this compound complexes, this could involve the exchange of coordinated diphenyl phosphate ligands with free ligands in solution or the exchange of different ancillary ligands. researchgate.net

This kinetic lability is a hallmark of silver(I) coordination chemistry and is crucial for understanding the behavior of these complexes in solution-phase applications.

Computational Studies on Silver-Diphenyl Phosphate Coordination Energetics

Computational methods, particularly Density Functional Theory (DFT), provide powerful insights into the electronic structure, bonding, and energetics of coordination complexes that can be difficult to probe experimentally. rsc.orgacs.org

Binding Energy Calculations: DFT calculations can be used to determine the binding energy of the diphenyl phosphate ligand to the silver(I) center. These calculations help to quantify the strength of the Ag-O interaction and can compare the stability of different coordination modes (e.g., monodentate vs. bridging).

Geometric Optimization: Theoretical modeling can predict the most stable geometric structures for this compound complexes, both with and without ancillary ligands. This includes predicting bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. researchgate.net

Electronic Structure Analysis: Computational studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO). For a this compound complex, this would likely show that the HOMO is centered on the ligand, while the LUMO has significant metal character, which is typical for such coordination compounds. Time-dependent DFT (TD-DFT) can further predict electronic transitions and optical properties. mdpi.comacs.org

While specific DFT studies solely on this compound are not abundant, research on related systems, such as nickel complexes with diphenyl phosphate or silver complexes with other organophosphorus ligands, provides a strong basis for understanding the energetic landscape of this system. researchgate.netmdpi.com For example, computational studies on dinuclear silver(I) complexes have been used to understand the origin of their emission profiles by analyzing the contribution of metal and ligand orbitals to the excited states. mdpi.com

Computational MethodInformation ObtainedRelevance to Ag-Diphenyl Phosphate
Density Functional Theory (DFT)Optimized geometries, bond energies, electronic structure (HOMO/LUMO)Predicts stable structures and quantifies the Ag-O bond strength.
Time-Dependent DFT (TD-DFT)Excited state energies, electronic transition character, simulated absorption spectraProvides insight into photophysical properties.
Natural Bond Orbital (NBO) AnalysisAtomic charges, bond orders, orbital interactionsCharacterizes the nature and ionicity of the Ag-O bond.

Chemical Reactivity and Reaction Mechanisms of Silver Diphenyl Phosphate

Electrochemical Behavior and Redox Processes

The electrochemical properties of silver diphenyl phosphate (B84403) are a composite of the redox behaviors of the silver cation and the diphenyl phosphate anion. While specific studies on the intact salt are not widely available, its behavior can be inferred from the analysis of its components and related molecules.

Cyclic voltammetry (CV) of silver diphenyl phosphate in a suitable non-aqueous electrolyte is expected to show distinct redox events. The primary and most easily observable process would be the reversible reduction of the silver cation to elemental silver at the electrode surface (Ag⁺ + e⁻ ⇌ Ag⁰).

The diphenyl phosphate anion itself is not expected to be readily oxidized or reduced within typical electrochemical windows. Studies of simple phosphate ions in aqueous solutions show they are not electroactive, lacking an anodic (oxidation) peak. unram.ac.id The electrochemical reduction of the closely related triphenyl phosphate occurs, but at a very negative potential, involving a one-electron transfer to form a radical anion that subsequently cleaves. researchgate.netsemanticscholar.org A similar, though likely more difficult, reduction could be possible for the diphenyl phosphate anion.

ComponentElectrochemical ProcessExpected Observation in CV
Silver Cation (Ag⁺)Reduction/OxidationReversible peak pair corresponding to Ag⁺ + e⁻ ⇌ Ag⁰
Diphenyl Phosphate AnionReductionPotential reduction at highly negative potential to form a radical anion

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, radical intermediates could be generated through electrochemical reduction/oxidation or by photolysis.

Should an electron be transferred to the diphenyl phosphate anion, a radical anion would be formed. Alternatively, oxidation or fragmentation (e.g., via photolysis) could produce a neutral diphenyl phosphate radical, [•OP(O)(OPh)₂]. While direct ESR data for this radical is scarce, valuable insights can be drawn from studies on the isoelectronic diphenylphosphinoyl radical, [(C₆H₅)₂P•=O], which is formed by X-irradiation of diphenylphosphine (B32561) oxide. tandfonline.com The ESR spectrum of such a radical would be characterized by a significant hyperfine coupling to the phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance), which would split the signal into a doublet. tandfonline.com

ParameterDescriptionExpected Value for Diphenyl Phosphate Radical (based on (C₆H₅)₂PO•) tandfonline.com
g-factorCharacterizes the magnetic moment of the unpaired electron.Approximately 2.00
Hyperfine Coupling (³¹P)Interaction between the electron spin and the phosphorus nuclear spin.Large, anisotropic coupling (isotropic component ~1092 MHz)

Photochemical Reactivity and Photolytic Decomposition

Aryl phosphate esters and silver salts are both known to exhibit rich photochemical reactivity. The combination of these two moieties in this compound suggests a high sensitivity to ultraviolet (UV) light.

Upon absorption of UV radiation, the most probable reaction for this compound is an intramolecular electron transfer. This behavior is analogous to the well-known photolytic decomposition of silver halides like silver chloride, which darkens in sunlight due to the formation of elemental silver.

In this proposed mechanism, an electron is transferred from the diphenyl phosphate anion (acting as the electron donor) to the silver cation (acting as the electron acceptor). This process results in the formation of neutral silver atoms (Ag⁰) and a diphenyl phosphate radical [•OP(O)(OPh)₂].

Ag⁺[(C₆H₅O)₂PO₂]⁻ + hν (UV) → Ag⁰ + •OP(O)(OPh)₂

The highly reactive diphenyl phosphate radical can then undergo several secondary reactions, such as hydrogen abstraction from a solvent molecule or fragmentation.

Alternative photochemical pathways, known for other aryl phosphates, could also occur, though they may be less favored in the presence of the readily reducible silver ion. These include the homolytic cleavage of a P-OAr bond to yield a phenoxy radical and a phosphoryl radical, or an intramolecular reaction between the two phenyl rings to form a biaryl compound. researchgate.nettandfonline.com

Proposed PathwayKey Intermediate(s)Final Product(s)
Intramolecular Electron TransferDiphenyl phosphate radicalElemental Silver (Ag⁰), Phenol, other degradation products
Homolytic P-O CleavagePhenoxy radical, Phosphoryl radicalPhenol, various phosphorus-containing species
Intramolecular Biaryl FormationSinglet intramolecular excimerBiphenyl, Monophenyl phosphate

Mechanisms of Photo-induced Reactions

The photo-induced reactions of this compound, while not extensively documented in dedicated studies, can be understood by examining the behavior of related silver compounds, particularly silver orthophosphate (Ag₃PO₄) and other silver salts. The primary photochemical process involves the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰) and subsequent reactions involving the phosphate moiety.

Upon exposure to light, especially in the UV spectrum, silver salts are known to undergo photolysis. sciencemadness.org For silver phosphate compounds, this process is initiated by the photoexcitation of the molecule, leading to the generation of electron-hole pairs. The photogenerated electrons are responsible for the reduction of Ag⁺ ions to form metallic silver nanoparticles. nih.gov This is a common phenomenon observed in various silver-based materials and is the fundamental principle behind early photography. wikipedia.org

Ag⁺(C₆H₅)₂PO₄⁻ + hν → Ag⁰ + [(C₆H₅)₂PO₄]•

The resulting diphenyl phosphate radical, [(C₆H₅)₂PO₄]•, is a reactive species. Its subsequent fate can involve various pathways, including dimerization, abstraction of hydrogen atoms from solvent molecules, or further decomposition. In the presence of water and oxygen, the photolysis of silver phosphate can also lead to the production of activated oxygen species. wikipedia.org The holes generated during photoexcitation have strong oxidizing capabilities and can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH).

The formation of metallic silver during the reaction can have a significant impact on the subsequent photochemical processes. These in-situ formed silver nanoparticles can act as photocatalysts themselves, potentially influencing the degradation of organic compounds. nih.gov Laser flash photolysis studies on phosphate-stabilized silver nanoparticles have shown that photoexcitation can lead to transient bleaching and changes in particle size, indicating complex interactions between the light, the silver nanoparticles, and the stabilizing phosphate ligands. ias.ac.in

It is important to note that the efficiency and specific pathways of these photo-induced reactions are highly dependent on factors such as the wavelength of light, the solvent, and the presence of other reactive species in the medium.

Thermal Decomposition Pathways and Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for understanding the thermal stability and decomposition pathways of chemical compounds. abo.fiuni-siegen.de TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic transitions. eag.com

Organophosphates, particularly aryl phosphates, generally exhibit high thermal stability. Their decomposition typically occurs at elevated temperatures and can proceed through the cleavage of P-O or C-O bonds. The decomposition of the diphenyl phosphate moiety would likely lead to the formation of phosphorus oxides (such as P₂O₅) and various organic fragments derived from the phenyl groups.

Silver salts, on the other hand, often decompose to yield metallic silver. For example, silver nitrate (B79036) decomposes between 473°C and 608°C to leave a residue of metallic silver. uomustansiriyah.edu.iq Similarly, studies on silver nanoparticles show significant mass loss in TGA between 200°C and 300°C, corresponding to the decomposition of organic capping agents and crystallization of the silver, which appears as an exothermic peak in DTA. nih.gov

The decomposition can be hypothetically represented as:

2 Ag(C₁₂H₁₀PO₄) → 2 Ag(s) + P₂O₅(g) + Organic Fragments(g)

The exact temperatures of these transitions and the nature of the intermediate products would require experimental verification through TGA-DTA analysis, coupled with techniques like Evolved Gas Analysis (EGA) to identify the gaseous decomposition products. abo.fi

Reactions with Organic Substrates Beyond Preparative Utility

Beyond its synthesis, this compound and related chiral silver phosphates are primarily utilized for their catalytic properties in a variety of organic transformations. The utility of these compounds stems from the Lewis acidic nature of the silver(I) ion and its ability to coordinate with and activate various organic functional groups, particularly alkynes, alkenes, and carbonyls. digitellinc.comresearchgate.net

The diphenyl phosphate anion acts as a crucial counterion that modulates the reactivity and stereoselectivity of the silver catalyst. In asymmetric catalysis, chiral silver phosphates, generated in situ from a silver salt and a chiral phosphoric acid, are powerful catalysts for a range of enantioselective reactions.

Key Catalytic Applications:

Cycloaddition Reactions: Chiral silver phosphate complexes have proven to be effective catalysts for asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient alkenes, providing access to highly enantioenriched pyrrolidines. The silver ion coordinates to the substrate, while the chiral phosphate counterion controls the stereochemical outcome of the reaction.

Friedel-Crafts Reactions: Enantioselective Friedel-Crafts alkylations of indoles with various electrophiles are efficiently catalyzed by chiral silver phosphates. The catalyst activates the electrophile, and the chiral environment dictates the facial selectivity of the nucleophilic attack by the indole (B1671886).

Dearomatization Reactions: Silver catalysts, including those with phosphate ligands, can promote intramolecular dearomatization reactions of phenols, leading to the formation of spirocyclic compounds. This transformation highlights the unique reactivity of silver carbenoids generated in situ.

Activation of Alkynes: The superior alkynophilicity of the silver(I) ion makes silver phosphate catalysts particularly useful in reactions involving carbon-carbon triple bonds. researchgate.net They can catalyze cycloisomerization, hydrofunctionalization, and cascade reactions of various alkyne-containing substrates.

In these reactions, this compound does not act as a stoichiometric reactant but as a catalyst or a precursor to the active catalytic species. The diphenyl phosphate ligand plays a vital role in creating a specific coordination environment around the silver center, which is essential for achieving high levels of reactivity and selectivity. The catalytic activity of silver-based systems, including silver nanoparticles which can be generated from precursors like silver phosphate, has also been demonstrated in reduction reactions, such as the conversion of 4-nitrophenol (B140041) to 4-aminophenol. scispace.comnih.govnih.gov

Theoretical and Computational Investigations of Silver Diphenyl Phosphate

Catalytic Applications and Mechanistic Studies of Silver Diphenyl Phosphate

Role as a Catalyst in Organic Transformations

Silver(I) salts, in general, are recognized as effective catalysts for a range of organic reactions due to the high affinity of Ag(I) for π-systems like alkenes and alkynes. doi.org This interaction, or π-coordination, renders the unsaturated bond more susceptible to nucleophilic attack, forming the basis for numerous synthetic methodologies. doi.orgtandfonline.com Silver diphenyl phosphate (B84403) serves as a source of the active silver(I) cation in these processes.

Silver-catalyzed cycloisomerization reactions are a powerful tool for the synthesis of carbocyclic and heterocyclic frameworks. tandfonline.com The silver(I) center activates an alkyne or allene (B1206475) moiety within a molecule, facilitating an intramolecular nucleophilic attack to form a cyclic structure.

In the context of domino heterocyclization reactions of 2-(1-alkynyl)-2-alken-1-one derivatives, silver diphenyl phosphate has been utilized as a catalyst. However, its catalytic activity has been shown to be modest in certain applications compared to more sterically demanding chiral silver phosphate systems. For instance, in a specific domino cycloisomerization/nucleophilic addition of indole (B1671886), this compound provided the desired bicyclic furan (B31954) product in a 40% isolated yield. This was significantly lower than the yields obtained with more complex, chiral paracyclophane-based or TRIP-based silver phosphate catalysts, which achieved yields of 84% and 86%, respectively, under the same conditions. rsc.orgnih.gov This highlights that while this compound is a competent catalyst for the transformation, the nature of the phosphate ligand plays a critical role in the efficiency of the reaction. rsc.orgnih.gov

Table 1: Comparison of Silver Catalyst Performance in a Domino Cycloisomerization/Addition Reaction Data sourced from studies on the reaction of 2-(1-alkynyl)-2-alken-1-ones with indole. rsc.orgnih.gov

CatalystYield (%)Enantiomeric Excess (ee %)
This compound40%Not Applicable (achiral)
(Rp)-A (Paracyclophane-based)84%71%
(R)-C (TRIP-based)86%67%

Silver(I) catalysis is also effective for the cycloisomerization of dienes, sometimes involving complex alkyl rearrangements. plataformaiestphuando.com Furthermore, silver trifluoroacetate (B77799) has been shown to promote the cycloisomerization of 3,5-diyn-1-ones to furnish 2-alkynyl furans, indicating the general utility of silver salts in such transformations. cdnsciencepub.com

Hydrovinylation, the formal addition of ethylene (B1197577) across a double bond, is a significant carbon-carbon bond-forming reaction used to synthesize valuable chemical intermediates. rsc.org Extensive research in this area has shown that this transformation is predominantly and effectively catalyzed by transition metal complexes of nickel, palladium, cobalt, and rhodium. rsc.orgresearchgate.netresearchgate.net A review of the scientific literature indicates that silver(I) catalysts, including this compound, are not commonly employed for hydrovinylation reactions, and this application is not well-documented.

The catalytic utility of silver phosphates extends beyond cycloisomerizations. They are particularly effective in various cycloaddition reactions. Chiral silver phosphates have been successfully employed as catalysts in highly regio- and enantioselective hetero-Diels-Alder reactions of diazenes to produce piperazine (B1678402) derivatives. nih.govnih.gov They have also been used to catalyze asymmetric [4+2] cycloadditions and other domino reactions. doi.orgtandfonline.com These processes leverage the ability of the silver(I) ion to coordinate with substrates and the capacity of the phosphate counterion to control the stereochemical outcome.

Furthermore, silver salts can facilitate aza-Friedel-Crafts alkylations. In some instances, a transient silver phosphate catalyst is formed in situ from a silver salt (e.g., Ag₂CO₃) and a chiral phosphoric acid. This transient species then mediates the reaction, leading to the formation of quaternary α-amino esters. gla.ac.uk While not a direct application of pre-formed this compound, this demonstrates the viability of the silver-phosphate catalytic system in C-C bond-forming reactions involving aromatic nucleophiles. gla.ac.uk Historically, this compound has also been used as a phosphorylating agent in carbohydrate chemistry. archive.orgthieme-connect.de

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of silver-catalyzed reactions is crucial for catalyst design and reaction optimization. Key aspects include the role of the silver(I) cation in activating substrates and the profound influence that the counterion, in this case, diphenyl phosphate or its chiral analogues, has on the reaction pathway and stereoselectivity.

The fundamental role of the silver(I) ion in these catalytic cycles is to act as a soft, π-philic Lewis acid. tandfonline.com It coordinates to electron-rich carbon-carbon multiple bonds (alkynes, allenes, alkenes), thereby activating them towards nucleophilic attack. doi.orgtandfonline.com This activation lowers the energy barrier for the subsequent bond-forming step.

In many catalytic systems, particularly those initiated from a pre-catalyst like a silver halide, Ag(I) salts can also serve as halide scavengers. This action generates a more reactive, cationic catalytic species. gla.ac.ukresearchgate.net For instance, a transient silver phosphate can abstract a halide to generate a chiral iminium-phosphate ion pair, which is the key intermediate in certain enantioselective alkylations. gla.ac.uk

The coordination of Ag(I) to a substrate can lead to the formation of distinct intermediates. In the silver-catalyzed cycloisomerization of 3,5-diyn-1-ones, an intermediate Ag-furan complex was directly observed for the first time using ¹H-NMR spectroscopy and mass spectrometry. cdnsciencepub.com The catalytic cycle is proposed to proceed through the activation of an alkyne by Ag(I), followed by intramolecular cyclization to form the silver-furan intermediate. This intermediate then undergoes protonolysis to release the furan product and regenerate the active silver catalyst. cdnsciencepub.com Density Functional Theory (DFT) calculations have further elucidated the role of silver(I), showing that its electron-withdrawing nature decreases the charge density on coordinated functional groups, thereby enhancing their reactivity. archive.org

While this compound itself is an achiral catalyst, its structure provides a basis for understanding one of the most important modern strategies in asymmetric catalysis: Asymmetric Counteranion-Directed Catalysis (ACDC). In this approach, a chiral counterion is paired with a metal cation to induce enantioselectivity.

When a chiral phosphoric acid is used to generate a chiral silver phosphate catalyst (e.g., a TRIP-based phosphate), the phosphate anion plays a direct and crucial role in the stereodetermining step. rsc.orgnih.gov The mechanism involves the Ag(I) cation activating the substrate to form a carbocationic intermediate. This positively charged intermediate then forms a tight, contact ion pair with the sterically demanding, chiral phosphate anion. rsc.org The specific three-dimensional structure of the chiral anion dictates the facial selectivity of the subsequent nucleophilic attack on the carbocationic intermediate, thereby controlling the stereochemistry of the final product. rsc.org

Mechanistic studies and DFT calculations suggest that secondary interactions, such as hydrogen bonding, can further enhance stereocontrol. nih.gov For example, in the domino cycloisomerization/addition involving indoles, it is postulated that the N-H group of the indole forms a hydrogen bond with the phosphoryl oxygen of the chiral phosphate counterion in the transition state. rsc.org This interaction, combined with the tight ion pairing, creates a more rigid and well-defined orientation of the substrates, leading to effective chiral induction. rsc.orgnih.gov Similarly, in certain hetero-Diels-Alder reactions, a substrate's hydroxyl group has been found to coordinate to the Ag(I) center while simultaneously forming a hydrogen bond with an oxygen atom of the phosphate, further stabilizing the transition state and controlling selectivity. nih.gov

Catalyst Design Principles and Ligand Modification Effects

The design of catalysts based on this compound hinges on the synergistic interplay between the silver cation and the phosphate anion. The silver(I) center, with its vacant orbitals, acts as a Lewis acid, coordinating to electron-rich functionalities in the substrate, thereby activating it for subsequent reactions. The diphenyl phosphate counterion, however, is not merely a spectator. Its structure and electronic properties can significantly influence the catalyst's performance.

A key principle in the design of silver phosphate catalysts is the modification of the phosphate ligand to fine-tune the catalyst's steric and electronic properties. While this compound itself is a competent catalyst, research has shown that altering the aryl groups of the phosphate can lead to substantial improvements in catalytic efficiency and selectivity.

One prominent example of ligand modification is the development of paracyclophane-based silver phosphates. In a comparative study of an enantioselective cycloisomerization/addition reaction, the catalyst generated from silver(I) oxide and a chiral paracyclophane-based phosphoric acid afforded the product in 84% yield with a 71% enantiomeric excess (ee). In contrast, under the same reaction conditions, this compound provided a significantly lower yield of only 40%. researchgate.net This stark difference underscores the profound impact of the ligand structure on the catalytic outcome. The bulky and conformationally rigid paracyclophane framework creates a well-defined chiral pocket around the silver center, which is crucial for achieving high levels of stereocontrol.

The electronic nature of the substituents on the phenyl rings of the diphenyl phosphate can also be modulated to alter the catalyst's Lewis acidity and the nucleophilicity of the phosphate oxygen atoms. Electron-withdrawing groups on the phenyl rings would increase the Lewis acidity of the silver center and decrease the nucleophilicity of the phosphate, potentially impacting the reaction rate and selectivity. Conversely, electron-donating groups would have the opposite effect. While systematic studies on substituted silver diphenyl phosphates are not extensively documented in the reviewed literature, the principles of ligand electronic effects are fundamental in catalyst design.

Table 1: Comparison of Silver Phosphate Catalysts in Enantioselective Cycloisomerization/Addition

CatalystLigand StructureYield (%)Enantiomeric Excess (ee, %)
This compoundDiphenyl Phosphate40Not reported
(Rp)-AParacyclophane-based Phosphoric Acid8471
(R)-CTRIP-based Phosphoric Acid8667

This table illustrates the effect of ligand modification on the catalytic performance of silver phosphate catalysts in a specific enantioselective reaction. The data is sourced from a comparative study. researchgate.net

Regio- and Stereoselectivity in Catalyzed Reactions

The diphenyl phosphate anion plays a critical role in determining the regio- and stereoselectivity of reactions catalyzed by this compound. This is particularly evident in reactions involving the formation of new chiral centers.

Stereoselectivity:

In asymmetric catalysis, the use of chiral phosphate anions in conjunction with a silver(I) salt is a powerful strategy for inducing enantioselectivity. The chiral phosphate acts as a chiral counterion, creating a chiral environment around the catalytically active silver center. This chiral information is then transferred to the substrate during the reaction, leading to the preferential formation of one enantiomer over the other.

Mechanistic studies suggest that the phosphate anion is intimately involved in the stereodetermining step of the reaction. For instance, in the domino cycloisomerization/nucleophilic addition of indoles to 2-(1-alkynyl)-2-alken-1-ones, it is postulated that hydrogen bonding between the N-H function of the indole and an oxygen atom of the phosphate anion is crucial for enantiocontrol. researchgate.net This interaction, combined with the tight ion pairing between the phosphate and the cationic intermediate, helps to create a well-defined transition state, leading to high levels of enantioselectivity. researchgate.net The ability of the phosphate to engage in such non-covalent interactions is a key factor in its ability to direct the stereochemical outcome of the reaction.

Regioselectivity:

The regioselectivity of reactions catalyzed by this compound is also influenced by the nature of the catalyst and the substrates. The coordination of the silver(I) ion to a specific functional group in the substrate can direct the nucleophilic attack to a particular position.

For example, in the silver-catalyzed cycloaddition synthesis of 1,4-disubstituted-1,2,3-triazoles, density functional theory (DFT) calculations have shown that the silver(I) catalyst is responsible for the high regioselectivity of the reaction. rsc.org The coordination of the silver ion to the isocyanide reactant alters the characteristics of its frontier molecular orbitals and lowers the charge density of the isocyanide group, thereby enhancing its reactivity and controlling the regiochemical outcome of the cycloaddition. rsc.org While this study does not specifically use diphenyl phosphate as the counterion, it highlights the key role of the silver cation in directing regioselectivity, a principle that is applicable to this compound catalyzed reactions as well. The diphenyl phosphate anion can further influence the regioselectivity through steric hindrance or by participating in secondary interactions with the substrate.

Advanced Materials Science Applications Derived from Silver Diphenyl Phosphate

Precursor for Functional Materials Synthesis

The utility of silver diphenyl phosphate (B84403) as a precursor lies in its ability to controllably release silver ions and phosphate moieties, which can then be incorporated into new material structures. This controlled decomposition or reaction is fundamental to the synthesis of specialized silver-phosphate materials and nanostructures.

Silver diphenyl phosphate is a key starting material for creating various silver-phosphate-based compounds and composites. These materials are of interest for their diverse properties, including ionic conductivity and photocatalytic activity.

Synthesis of Silver Orthophosphate: Silver phosphate (Ag₃PO₄), a light-sensitive, water-insoluble yellow compound, can be synthesized from soluble silver salts and orthophosphates wikipedia.org. The reaction typically involves a precipitation method, for instance, by reacting a silver salt like silver nitrate (B79036) with a soluble phosphate wikipedia.org. This basic principle can be adapted using organometallic precursors.

Conductive Glasses: Silver phosphate is a critical component in some of the best-performing electrically conductive glassy materials at room temperature nih.gov. In systems like AgI-AgPO₃, the silver phosphate acts as a glassy matrix that dissolves high concentrations of silver iodide (AgI), which provides the mobile Ag⁺ ions responsible for high ionic conductivity nih.goviaea.org. The properties of these glasses can be tuned by varying the AgI content iaea.orgbohrium.com.

Antibacterial Materials: Silver phosphate materials have demonstrated notable antibacterial properties, making them useful for applications in sterilization and medicine wikipedia.orggoogle.com.

Table 1: Properties of Silver Orthophosphate (Ag₃PO₄)

Property Value
Molar Mass 418.574 g/mol
Appearance Translucent yellow solid
Density 6.370 g/cm³
Melting Point 849 °C (1,560 °F; 1,122 K)
Solubility in Water 0.00065 g/100 mL
Crystal Structure Cubic

Data sourced from wikipedia.org

The controlled synthesis of nanostructures is a cornerstone of nanotechnology, and silver-based precursors are central to this effort. By carefully selecting the precursor and reaction conditions, the size, shape, and surface chemistry of the resulting nanoparticles can be precisely managed.

Precursor Influence on Nanoparticle Size: The choice of silver precursor has a strong influence on the final size of the synthesized silver nanoparticles (AgNPs) researchgate.net. For example, in studies using different silver phosphine (B1218219) precursors, the nature of the functional group attached to the silver was shown to affect the final AgNP size researchgate.net.

Photoreductive Synthesis: Silver phosphate itself is a semiconductor that is sensitive to UV-Vis radiation. When exposed to light with a wavelength less than 530 nm, it can undergo photoreduction, where silver cations (Ag⁺) are reduced to form metallic silver (Ag⁰) nanoparticles in situ nih.gov. This process has been demonstrated using visible light from a dental curing unit (peak emission: 470 nm) to form metallic silver nanoparticles within a composite material nih.gov.

Green Synthesis Approaches: Biological and "green" synthesis methods often use plant extracts or microorganisms as reducing and capping agents to convert a silver precursor, such as silver nitrate, into stable nanoparticles mdpi.comnih.gov. These methods offer an environmentally friendly alternative to traditional chemical reduction nih.govnih.gov. The shape of the resulting nanostructures can be controlled by adjusting reaction parameters, leading to morphologies such as spherical or dendritic nanoparticles mdpi.com.

Investigation of Optical and Electronic Properties

Materials derived from this compound, particularly silver nanoparticles and silver-phosphate glasses, exhibit a range of interesting optical and electronic properties that are the subject of intensive research.

Silver nanoparticles are renowned for their unique optical properties, which are dominated by the phenomenon of localized surface plasmon resonance (LSPR). mdpi.com

LSPR Mechanism: LSPR occurs when the free conduction electrons on the surface of a metallic nanoparticle collectively oscillate in resonance with the electromagnetic field of incident light mdpi.comnih.gov. This resonance results in extremely strong light absorption and scattering at a specific wavelength, which is responsible for the vibrant colors of colloidal silver nanoparticle suspensions mdpi.comnih.gov.

Dependence on Nanoparticle Characteristics: The LSPR is highly sensitive to the nanoparticle's size, shape, composition, and the dielectric properties of the surrounding medium nih.govnih.govresearchgate.net. For example, as the size of silver nanoparticles changes, the LSPR peak can shift to different wavelengths (a "red-shift" for increasing size) nih.gov. This tunability makes AgNPs highly valuable for applications in biosensing, imaging, and optoelectronics mdpi.comnih.gov.

Superior Plasmonic Properties: Silver is considered a leading material for plasmonic applications due to its minimal optical losses and strong LSPR absorption within the visible spectrum, often offering better sensitivity in sensing applications compared to other noble metals like gold mdpi.comnih.gov.

Silver-phosphate-based materials are well-known for their excellent ionic conductivity, making them suitable for applications as solid electrolytes.

High Ionic Conductivity in Glasses: Glasses based on the AgI-AgPO₃ system are among the best ion-conducting glassy materials at room temperature, with conductivity values reaching as high as 10⁻¹ S·cm⁻¹ nih.gov. The high conductivity is attributed to the movement of silver ions (Ag⁺) through the glassy matrix nih.gov.

Frequency and Temperature Dependence: The electrical conductivity of these materials is dependent on both frequency and temperature. AC impedance spectroscopy is a common technique used to study these properties over a range of frequencies (e.g., 1 Hz to 1 MHz) and temperatures nih.govnih.gov. Studies show that AC conductivity in silver-phosphate glasses typically increases with both rising temperature and increasing frequency iaea.orgresearchgate.net.

Dielectric Properties: The dielectric constant (ε') and dielectric loss (ε'') of silver-phosphate nanocomposites also vary with frequency and temperature. Typically, these values increase with rising temperature and decrease with rising frequency iaea.orgbohrium.com.

Table 2: Electrical Properties of Silver-Phosphate-Based Materials

Material System Frequency Range Temperature Range Observed Conductivity
AgI-AgPO₃-WO₃ (AAW) Glasses 1 Hz to 1 MHz 25 °C to 75 °C 10⁻³ to 10⁻¹ S·cm⁻¹ at room temperature
AgI–Ag₂O–SeO₂–V₂O₅ Glasses 5 Hz to 13 MHz 295–323 K Bulk conductivity (σe) = 2.61×10⁻² S/cm
Phosphate Ceramics with Ag NPs 20 Hz–1 MHz 250–450 K Coincides with DC conductivity in this range

Data compiled from nih.govresearchgate.netnih.gov

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. Silver ions and phosphate-containing ligands can participate in these processes to form complex supramolecular architectures.

Formation of Supramolecular Frameworks: Silver(I) ions are known to coordinate with various organic ligands to form intricate structures, including one-dimensional polymeric chains, two-dimensional sheets, and three-dimensional frameworks nih.govresearchgate.net. The final architecture is dictated by the coordination geometry of the silver ion and the structure of the ligand nih.govsemanticscholar.org.

Self-Assembled Nanostructures: The synthesis of silver nanoparticles can involve self-assembly. For instance, Ag nanoseeds can be photochemically converted into self-assembled nanostructures of various morphologies, such as nanoplates with circular, hexagonal, or triangular shapes mdpi.com.

Porphyrin-Based Assemblies: In more complex systems, charged molecules can drive self-assembly. For example, negatively charged porphyrins can form complexes with cationic surfactants, which then self-assemble into nanostructures like spherical nanoparticles or rod-like micelles nih.gov. The stoichiometry of the components can be used to control the morphology and stability of the resulting aggregates nih.gov.

Photophysical and Luminescent Properties of Silver Diphenyl Phosphate Systems

Mechanisms of Luminescence

The origin of light emission in these systems is complex and can be attributed to several electronic transition mechanisms involving silver species and the surrounding ligand environment.

The luminescence in silver-doped phosphate (B84403) glasses is predominantly caused by the formation of various silver aggregates upon exposure to radiation such as lasers or gamma rays. researchgate.net The high mobility of silver ions within the glass matrix facilitates the creation of these luminescent centers. researchgate.net Research has identified several key species responsible for emission, including isolated silver ions (Ag⁺), ion pairs like Ag⁺-Ag⁺ and Ag⁰-Ag⁺, and various molecular-like silver clusters (Agₘˣ⁺). researchgate.netresearchgate.net The specific size, geometry, and charge of these clusters dictate their electronic structure and, consequently, their photophysical properties. For example, the formation of (Ag₂)⁺ dimers has been directly linked to a strong emission band at 450 nm. researchgate.net The process is often initiated by the reduction of Ag⁺ ions to Ag⁰ atoms, which then interact with other ions to form clusters. researchgate.net

In addition to transitions within silver clusters, charge-transfer processes between the metal centers and the surrounding ligands are crucial luminescence mechanisms. wikipedia.orglibretexts.org

Metal-to-Ligand Charge Transfer (MLCT) : This transition involves the excitation of an electron from a molecular orbital that is predominantly metal in character (in this case, silver) to one that is predominantly ligand in character. wikipedia.org In the context of silver diphenyl phosphate, an MLCT transition could occur from a silver d-orbital to a low-lying empty π* orbital of the diphenyl phosphate ligand. Such transitions are typically intense and result in the formal oxidation of the metal center. wikipedia.org

Ligand-to-Metal Charge Transfer (LMCT) : Conversely, an LMCT transition involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org This process, which results in the reduction of the metal center, is favored when the metal is in a high oxidation state and the ligand has high-energy lone pairs, such as the oxygen atoms in the phosphate group. libretexts.orglibretexts.org

Ligand-Centered (LC) Transitions : These transitions, also known as intraligand (IL) transitions, occur within the ligand itself. escholarship.org The diphenyl phosphate ligand contains phenyl rings, which have their own set of π and π* orbitals. An LC transition would involve the excitation of an electron from a π orbital to a π* orbital within these aromatic rings. The energy of these transitions can be influenced by the coordination of the ligand to the silver center.

Factors Influencing Photophysical Properties

The luminescent properties of silver-containing phosphates are not intrinsic but are highly sensitive to a range of structural and environmental factors.

Silver Concentration : The concentration of silver is a primary determinant of the type and density of luminescent centers that can be formed within the phosphate matrix. Higher concentrations can facilitate the aggregation of ions into larger clusters.

Host Matrix Composition : The chemical makeup of the phosphate glass itself plays a critical role. For instance, the introduction of small amounts of oxides like aluminum oxide (Al₂O₃) or silicon dioxide (SiO₂) into a zinc phosphate glass can significantly alter the local environment around the silver ions. researchgate.net This can increase the probability of Ag⁺ reduction, thereby promoting the formation of silver clusters and enhancing luminescence. researchgate.net

Irradiation Conditions : The method used to induce the formation of luminescent centers, such as exposure to electron beams, gamma rays, or different types of lasers (e.g., nanosecond UV, femtosecond IR), can affect the nature and distribution of the resulting silver clusters and, consequently, the optical properties. researchgate.net

Local Crystal Field and Host-Lattice Coupling : In crystalline hosts like zeolites, modifying the framework can control the local crystal field around the silver clusters. mdpi.com This tuning of the host-guest interaction can lead to shifts in the emission wavelength, allowing for a tunable color output ranging from blue to red. mdpi.com

Structural Adaptability and Coordination Environment

The coordination chemistry of silver(I) is notably flexible, with the d¹⁰ electronic configuration allowing for a variety of coordination numbers and geometries. This adaptability is a key factor in determining the photophysical properties of its complexes. For a hypothetical this compound system, the coordination environment would be influenced by several factors including the stoichiometry, the presence of other coordinating ligands, and the solid-state packing forces.

In silver(I) complexes, common coordination numbers range from two to four, leading to linear, trigonal planar, and tetrahedral geometries, respectively. The diphenyl phosphate ligand, with its potential for monodentate or bidentate coordination through the phosphate oxygen atoms, could facilitate the formation of various structural motifs, from discrete molecular units to extended one-, two-, or three-dimensional coordination polymers.

Table 1: Potential Coordination Modes of Diphenyl Phosphate with Silver(I)

Coordination ModeDescriptionPotential Structural Outcome
MonodentateOne oxygen atom of the phosphate group coordinates to a single silver(I) ion.Can lead to the formation of simple salts or coordination complexes with other ligands.
Bidentate ChelatingTwo oxygen atoms of the same phosphate group coordinate to a single silver(I) ion.Formation of a four-membered ring, which may be strained.
Bidentate BridgingTwo oxygen atoms of the same phosphate group coordinate to two different silver(I) ions.Can lead to the formation of dimeric or polymeric structures.
Monodentate BridgingOne oxygen atom of the phosphate group bridges two silver(I) ions.A less common mode but possible, contributing to polymeric networks.

Environmental Effects (e.g., Temperature, Matrix)

The luminescent properties of silver(I) complexes are often highly sensitive to their local environment. Factors such as temperature and the nature of the surrounding matrix (e.g., crystalline solid-state, solution, or doped into a polymer) can significantly influence emission intensity, lifetime, and wavelength.

Temperature: For many luminescent silver(I) complexes, a decrease in temperature leads to an enhancement of emission intensity and a lengthening of the excited-state lifetime. This phenomenon, known as thermochromism, is often attributed to the reduction of non-radiative decay pathways at lower temperatures. The rigidification of the molecular structure at cryogenic temperatures minimizes vibrational quenching of the excited state. In a hypothetical this compound system, one might expect to observe such temperature-dependent luminescence. Detailed studies would involve measuring emission spectra and lifetimes over a range of temperatures to understand the energetics of the excited states and the barriers to non-radiative decay.

Matrix Effects: The photophysical properties of this compound would also be expected to differ between the solid state and in solution. In the solid state, intermolecular interactions, such as argentophilic (Ag···Ag) interactions or π-π stacking of the phenyl rings, can significantly alter the electronic structure and create new emissive states. These interactions are highly dependent on the crystal packing.

In solution, the solvent can play a crucial role. Coordinating solvents may interact with the silver(I) center, potentially altering the coordination sphere and, consequently, the luminescent properties. The polarity of the solvent can also influence the energy of the charge-transfer excited states that are often responsible for the luminescence of silver(I) complexes. For instance, a blue-shift or red-shift in the emission maximum (solvatochromism) could be anticipated with changes in solvent polarity.

Further research into the synthesis and characterization of this compound is necessary to provide specific data on its photophysical and luminescent properties and to fully understand the effects of its structure and environment on these characteristics.

Solution Phase Behavior and Speciation of Silver Diphenyl Phosphate

Solvent Effects on Stability and Reactivity

The choice of solvent is paramount in determining the stability and reactivity of silver diphenyl phosphate (B84403). Solvents influence the degree of dissolution, the nature of the silver(I) coordination sphere, and the reactivity of the phosphate group. The stability of silver(I) complexes is influenced by the solvation of both the silver cation and the diphenyl phosphate anion.

The solubility of related organophosphorus compounds provides insight into the likely behavior of silver diphenyl phosphate. Diphenyl phosphate itself is reported to be slightly soluble in chloroform (B151607) and methanol (B129727), and soluble in benzene, but insoluble in water. This suggests that this compound will exhibit greater stability and solubility in organic solvents compared to aqueous solutions. The stability of silver(I) complexes in different solvents is often correlated with solvent properties such as the donor number (DN) and dielectric constant. For instance, the stability of silver(I) complexes with certain nitrogen-donor ligands follows the order: DMSO ≈ AN < DMF < PC, where the trend is heavily influenced by the solvation of the silver(I) ion.

The reactivity of the phosphate ester linkage is also sensitive to the solvent environment. General solvent effects, which treat the solvent as a dielectric continuum, and specific solvent effects, involving direct solvent-solute interactions, can alter the free energies of the ground and transition states of reactions. For example, the transfer of a phosphoryl group can be significantly faster in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) compared to water. This is attributed to the desolvation of the ground state in less polar environments, which can lower the activation energy for reactions such as nucleophilic attack on the phosphorus center.

Table 1: Predicted Solubility of this compound in Various Solvents This interactive table provides an overview of the predicted solubility characteristics of this compound based on the behavior of analogous compounds.

SolventPredicted SolubilityRationale
WaterVery LowDiphenyl phosphate is insoluble in water; strong solvation of Ag+ ions is insufficient to overcome the lattice energy with the bulky, hydrophobic anion.
MethanolSlightly SolubleDiphenyl phosphate shows slight solubility; the polarity of methanol may allow for some dissolution and solvation of the ions.
ChloroformSlightly SolubleDiphenyl phosphate exhibits slight solubility; a non-polar solvent that can interact favorably with the phenyl groups.
BenzeneSolubleDiphenyl phosphate is soluble in benzene; the aromatic nature of the solvent likely leads to favorable solvating interactions with the phenyl rings of the anion.
Acetonitrile (B52724) (AN)Moderately SolubleAN is a common solvent for silver(I) salts and can stabilize the Ag+ ion through coordination, promoting dissolution.
Dimethyl Sulfoxide (DMSO)Moderately SolubleDMSO is a strong coordinating solvent for silver(I), which would favor the dissolution of the salt.

Complexation and Dissociation Equilibria

Once dissolved, this compound is subject to complexation and dissociation equilibria, which determine the speciation of the compound in solution. The fundamental equilibrium is the dissociation of the salt into silver(I) cations and diphenyl phosphate anions:

Ag(O₂P(OPh)₂) (solid) ⇌ Ag⁺ (solvated) + (PhO)₂PO₂⁻ (solvated)

The position of this equilibrium is highly dependent on the solvent's ability to solvate the resulting ions. In strongly coordinating solvents like acetonitrile or DMSO, the equilibrium will be shifted to the right due to the strong solvation of the Ag⁺ ion. bohrium.com

Furthermore, the phosphate anion itself is involved in acid-base equilibria, particularly in the presence of protic substances. Phosphates can exist in multiple protonation states (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), and the specific form of the diphenyl phosphate anion could be influenced by the pH of the medium if a protic solvent is used. nih.gov This can lead to a complex network of coexisting species in solution.

The presence of other ligands in the solution can lead to the formation of various silver(I) complexes. Silver(I) has a flexible coordination sphere and can form complexes with a variety of donor atoms, including nitrogen, phosphorus, and sulfur. The addition of ligands such as pyridines or phosphines would lead to new equilibria, competing with the solvent for coordination to the silver(I) center. The thermodynamic stability of these complexes is dictated by the enthalpy and entropy of their formation. For silver(I) complexes with many ligands, the formation is strongly driven by favorable enthalpy changes, while entropy often opposes the complexation. bohrium.com

The common ion effect can also significantly influence the dissociation equilibrium. For example, the addition of a soluble silver salt like silver nitrate (B79036) would increase the concentration of Ag⁺ ions, shifting the equilibrium to the left and causing the precipitation of this compound. Conversely, adding a soluble salt of diphenyl phosphate would have a similar effect. youtube.com

Dynamic Processes in Solution (e.g., Ligand Exchange)

The species in a solution of this compound are not static but are involved in dynamic processes, most notably ligand exchange. The ligands in the coordination sphere of the silver(I) ion, which can include solvent molecules and the diphenyl phosphate anion itself, are in a constant state of flux.

Studies on various silver(I) complexes have shown that ligand exchange can be a facile and rapid process. For instance, in silver(I) complexes with phosphine (B1218219) ligands, dynamic ligand exchange reactions are observed in solution, where the ratio of different species is governed by the relative thermodynamic stability of the possible complexes. Similarly, silver-thiolate coordination polymers can undergo dissolution and recrystallization in the presence of excess thiol, demonstrating a dynamic exchange of ligands.

The exchange of the diphenyl phosphate anion with other ligands (L) can be represented by the following general equilibrium:

[Ag(O₂P(OPh)₂)] + L ⇌ [Ag(L)]⁺ + (PhO)₂PO₂⁻

The rate and extent of this exchange depend on several factors, including:

The nature of the incoming ligand (L): Stronger coordinating ligands will favor the forward reaction.

The solvent: The solvent can compete with L for coordination sites and can also affect the stability of the reactants and products.

Steric factors: The bulky phenyl groups on the phosphate can influence the accessibility of the silver(I) center to incoming ligands.

Techniques such as ³¹P NMR spectroscopy are invaluable for studying these dynamic processes. The chemical shifts and coupling constants in the NMR spectra can provide detailed information about the coordination environment of the phosphorus atom and can be used to identify the different species present in solution and to measure the rates of exchange between them. For example, the coupling between ¹⁰⁷/¹⁰⁹Ag and ³¹P in the NMR spectra of silver-phosphine complexes provides direct evidence of coordination.

Interactions with Phosphate Containing Biomolecules: Molecular Mechanisms

Computational Modeling of Silver Cation Interactions with Phosphate (B84403) Moieties in Biological Systems

Computational modeling provides valuable insights into the non-covalent interactions between silver cations and biological molecules at an atomic resolution, which can be difficult to observe experimentally. nih.gov Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules, making it suitable for studying the interaction between silver ions and phosphate-containing biomolecules. nih.govnih.gov

The cell walls of Gram-positive and Gram-negative bacteria present distinct chemical environments, which likely leads to differential interactions with silver cations. While specific computational models for silver diphenyl phosphate are not available, the behavior of Ag⁺ ions with key components of these bacterial cell walls can be inferred from existing studies on silver ions.

Gram-Positive Bacteria: The cell wall of Gram-positive bacteria is rich in peptidoglycan and teichoic acids. Teichoic acids are anionic polymers containing phosphodiester linkages, presenting a high density of negatively charged phosphate groups. It is hypothesized that silver cations would exhibit strong electrostatic interactions with these phosphate moieties, leading to their accumulation on the cell surface. This initial binding could disrupt the cell wall integrity and facilitate the entry of silver ions into the cell. nih.gov In S. aureus, for instance, silver ions are thought to inhibit the elongation of peptidoglycan and activate autolysins, leading to cell wall degradation. medcraveonline.com

Gram-Negative Bacteria: Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), which also have phosphate groups. ifin.ro Molecular dynamics simulations have been used to study the interaction of silver nanoparticles with LPS monolayers, revealing that the LPS layer is sensitive to the action of these nanoparticles. ifin.ro Silver ions released from this compound would similarly be attracted to the negatively charged phosphate groups in the LPS, potentially disrupting the outer membrane structure. medcraveonline.com Studies have shown that silver ions can cause the separation of the cytoplasmic membrane from the cell wall in both Gram-positive and Gram-negative bacteria. cleanroomtechnology.com

Table 1: Key Phosphate-Containing Components of Bacterial Cell Walls and Their Potential Interaction with Silver Cations

Bacterial Type Key Cell Wall Component Phosphate Moiety Predicted Interaction with Ag⁺
Gram-PositiveTeichoic AcidsPhosphodiester LinkagesStrong electrostatic attraction, accumulation on the cell surface.
Gram-NegativeLipopolysaccharides (LPS)Phosphate GroupsElectrostatic attraction, disruption of the outer membrane.

At the atomic level, the complexation of silver cations with phosphate-containing ligands is governed by several factors:

Electrostatic Interactions: The strong positive charge of the Ag⁺ ion is naturally attracted to the negatively charged oxygen atoms of the phosphate group. mdpi.com DFT calculations can quantify the strength of these interactions.

Coordination Chemistry: Silver ions can form coordination complexes with various ligands. In the context of phosphate groups, the oxygen atoms can act as Lewis bases, donating electron pairs to the silver cation. The geometry and stability of these complexes can be predicted using computational methods.

Solvation Effects: The interaction between silver ions and phosphate groups is also influenced by the surrounding solvent molecules, typically water in biological systems. Computational models can simulate these solvent effects to provide a more realistic picture of the binding process.

Ligand Structure: The presence of the two phenyl groups in diphenyl phosphate will influence the steric accessibility of the phosphate oxygen atoms and may also participate in non-covalent interactions, such as π-stacking, with other molecules in the vicinity of the binding site.

DFT studies on the interaction of metal ions with phosphate groups have shown that the adsorption energies can vary depending on the specific environment. mdpi.com For silver ions, the interaction is not limited to phosphate groups; they can also form strong bonds with sulfur-containing residues like cysteine and nitrogen-containing groups in amino acids like histidine, which are important considerations in a complex biological system. nih.govmdpi.com

Spectroscopic Investigations of Molecular Binding Events (e.g., DNA interactions, if focusing on chemical binding mechanisms rather than biological outcome)

Spectroscopic techniques are instrumental in probing the binding of metal complexes to biomolecules. While specific spectroscopic data for this compound are limited, studies on related diphenyl phosphate complexes and the interaction of silver ions with DNA provide a framework for understanding its potential binding mechanisms.

UV-visible absorption spectroscopy is a common method to study the interaction of compounds with DNA. Intercalation of a molecule between the base pairs of DNA typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the absorption maximum). In contrast, electrostatic or groove binding often leads to hyperchromism (an increase in absorbance).

Fluorescence spectroscopy is another powerful tool. For instance, the displacement of a fluorescent probe like ethidium bromide, which intercalates into DNA, can indicate the binding of a test compound. A decrease in the fluorescence intensity of the DNA-ethidium bromide complex upon addition of the silver compound would suggest that it is competing for the same binding sites.

NMR spectroscopy can provide detailed structural information about the binding of silver ions to DNA. Studies have shown that silver ions can interact with the bases in DNA, particularly the pyrimidine bases, leading to a condensation of the DNA structure and inhibition of replication. cleanroomtechnology.com

Infrared (IR) spectroscopy can also be used to identify the binding sites of metal ions with biomolecules. Changes in the vibrational frequencies of the phosphate groups in DNA upon interaction with a silver compound could provide direct evidence of binding. Studies on metal complexes of diphenyl phosphate hydrazones have utilized IR spectroscopy to elucidate the coordination of the metal to the ligand. tandfonline.com

Table 2: Spectroscopic Techniques and Their Application in Studying Silver Compound-DNA Interactions

Spectroscopic Technique Observable Change Inferred Binding Mechanism
UV-Visible AbsorptionHypochromism and Bathochromic ShiftIntercalation
UV-Visible AbsorptionHyperchromismElectrostatic or Groove Binding
FluorescenceQuenching of Ethidium Bromide FluorescenceCompetitive Binding/Intercalation
NMR SpectroscopyChemical Shift PerturbationsIdentification of specific binding sites on DNA bases.
Infrared SpectroscopyShifts in Phosphate Vibrational FrequenciesDirect interaction with the phosphate backbone.

Mechanistic Research on Molecular Interactions with Biological Substrates (e.g., enzymes, if focusing on the chemical process of interaction rather than functional change leading to "effect")

The interaction of silver ions with enzymes can lead to the inhibition of their catalytic activity. The molecular mechanism of this inhibition often involves the binding of silver ions to key amino acid residues in the active site or allosteric sites of the enzyme.

One of the primary targets for silver ions in proteins is the sulfhydryl group (-SH) of cysteine residues. Silver has a high affinity for sulfur and can form strong covalent bonds with these groups, leading to the inactivation of the enzyme. nih.gov

Crystallographic studies have provided direct evidence of silver ion binding to enzymes. For example, a study on trypsin, a serine protease, revealed that the primary binding site for silver ions is at the active center, between the carboxyl group of Asp 102 and the δ-nitrogen of His 57. researchgate.net This binding repositions the histidine residue, preventing its normal interaction with the serine residue in the catalytic triad and thus inhibiting the enzyme's function. researchgate.net

The inhibition of enzymes by silver ions can be analyzed using enzyme kinetics. libretexts.org The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can provide insights into the mechanism of interaction. For example, competitive inhibition suggests that the inhibitor binds to the same active site as the substrate. libretexts.org

In the case of this compound, the silver ion would be the primary interacting species with the enzyme. The diphenyl phosphate anion might also play a role, potentially interacting with positively charged residues on the enzyme surface or influencing the bioavailability of the silver ion.

Table 3: Potential Molecular Interactions of Silver Ions with Enzymes

Enzyme Component Type of Interaction Consequence
Cysteine Residues (-SH)Covalent Bond FormationDisruption of disulfide bridges, inactivation of active site.
Histidine Residues (Imidazole)Coordination Bond FormationAlteration of active site geometry, disruption of catalytic mechanism. researchgate.net
Aspartate/Glutamate Residues (-COOH)Coordination Bond FormationInterference with substrate binding or catalysis. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing diphenyl phosphate derivatives, and how can purity be assessed?

Diphenyl phosphate derivatives, such as cresyl diphenyl phosphate (CDP) or isodecyl diphenyl phosphate (IDDP), are typically synthesized via esterification reactions between phosphoryl chloride and substituted phenols. For example, CDP synthesis involves reacting cresol with diphenyl chlorophosphate under anhydrous conditions . Purity assessment requires a combination of chromatographic (e.g., HPLC, GC-MS) and spectroscopic methods (e.g., <sup>31</sup>P NMR, FT-IR). SHELX-based crystallography can confirm structural integrity for crystalline derivatives . Impurity quantification, particularly residual triphenyl phosphate (TPHP) from incomplete synthesis, is critical, as seen in studies where TPHP constituted up to 35% of BPDP batches .

Q. What spectroscopic and chromatographic methods are used to characterize diphenyl phosphate compounds?

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR identify substituents and confirm ester bond formation. For example, <sup>31</sup>P NMR shifts between -1 to -3 ppm confirm phosphate ester linkages .
  • Mass Spectrometry (MS): High-resolution MS (e.g., LC-QTOF) distinguishes isomers, such as ortho-, meta-, and para-cresyl derivatives in CDP .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves complex mixtures, while GC-MS quantifies volatile impurities like residual phenols .

Advanced Research Questions

Q. How to design a toxicological study to assess the long-term effects of diphenyl phosphate exposure in model organisms?

  • Model Organism: Zebrafish (Danio rerio) are ideal for developmental toxicity assays due to their transparency and rapid organogenesis. Expose embryos to sub-lethal concentrations (e.g., 1–100 µM) of derivatives like BPDP or IDDP during critical windows (e.g., 6–120 hours post-fertilization) .
  • Endpoints: Measure larval motility (light/dark transition assays) and adult behaviors (e.g., social interaction, boldness). Include controls for solvent effects (e.g., DMSO) and validate chemical stability via LC-MS .
  • Data Interpretation: Use multivariate analysis to distinguish direct neurotoxic effects from confounding factors like TPHP impurities, which can account for >30% of test solutions .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., log Kow) of diphenyl phosphate derivatives?

Discrepancies arise from isomer variability (e.g., tert-butylphenyl vs. isodecyl substituents) and measurement methods:

  • Experimental vs. Estimated Data: Log Kow values for tert-butylphenyl diphenyl phosphate range from 4.86 (measured) to 6.61 (estimated via WSKOW software) due to differences in isomer composition .
  • Methodology: Prioritize experimental data from REACH registrations over in silico predictions. For example, Phosflex 71B (t-butylphenyl derivative) has a weighted average log Kow of 4.86 based on empirical measurements .

Q. What methodologies are effective for detecting diphenyl phosphate metabolites in human biological samples?

  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges isolates diphenyl phosphate (DPHP) and bis-metabolites from urine .
  • Analytical Techniques: LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-DPHP) achieves detection limits of 0.1 ng/mL. Electrospray ionization (ESI) in negative mode enhances sensitivity for phosphate esters .
  • Quality Control: Include blank samples to correct for background contamination and validate recovery rates (70–120%) using spiked matrices .

Key Methodological Recommendations

  • Structural Confirmation: Use SHELXL for crystallographic refinement to resolve stereochemical ambiguities in novel derivatives .
  • Environmental Impact Modeling: Apply Canada’s Ecological Risk Classification (ERC) framework to assess aquatic toxicity, integrating acute/chronic EC50 values and species sensitivity distributions .
  • Data Reporting: Follow Beilstein Journal guidelines for experimental reproducibility: detail synthesis protocols, impurity profiles, and analytical conditions in supplementary information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.